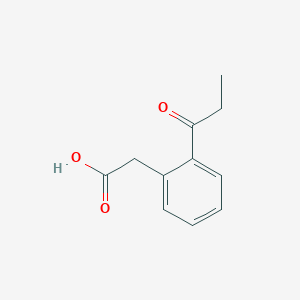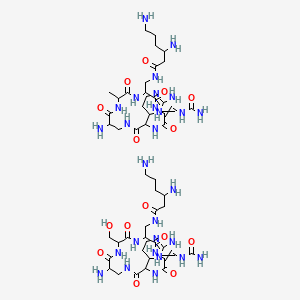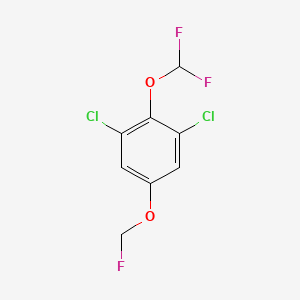
1-(2-(Carboxymethyl)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Carboxymethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . This compound is characterized by a phenyl ring substituted with a carboxymethyl group and a propanone moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 1-(2-(Carboxymethyl)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where benzene reacts with chloroacetone in the presence of an aluminum chloride catalyst . Another approach includes the Michael addition of N-heterocycles to chalcones, using ionic organic solids as catalysts . Industrial production methods often utilize gas-phase ketonic decarboxylation of phenylacetic acid with acetic acid over a ceria-alumina solid acid catalyst .
Análisis De Reacciones Químicas
1-(2-(Carboxymethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens
Aplicaciones Científicas De Investigación
1-(2-(Carboxymethyl)phenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-(Carboxymethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions .
Comparación Con Compuestos Similares
1-(2-(Carboxymethyl)phenyl)propan-1-one can be compared with similar compounds like phenylacetone (1-phenyl-2-propanone). While both compounds share a phenyl ring and a propanone moiety, this compound has a carboxymethyl group that imparts unique chemical properties and reactivity . Other similar compounds include 1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one, which has an additional hydroxyl group .
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
2-(2-propanoylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O3/c1-2-10(12)9-6-4-3-5-8(9)7-11(13)14/h3-6H,2,7H2,1H3,(H,13,14) |
Clave InChI |
IADCLQMDPSJIDM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=CC=C1CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14056298.png)

